Sniper(abl)-049 -

Sniper(abl)-049

Catalog Number: EVT-12062493
CAS Number:
Molecular Formula: C52H66N10O8
Molecular Weight: 959.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods: The synthesis of SNIPER(ABL)-049 involves a strategic combination of ABL kinase inhibitors and IAP ligands. The methodology typically includes the following steps:

  1. Linker Optimization: Various linkers, often polyethylene glycol-based, are employed to connect the ABL inhibitor to the IAP ligand. This optimization is crucial for enhancing the compound's efficacy in inducing protein degradation .
  2. Conjugation: The synthesis process includes conjugating the chosen ABL inhibitor (e.g., dasatinib) with an IAP ligand (such as LCL161) through a linker that facilitates interaction with both targets .
  3. Characterization: Following synthesis, compounds are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structure and purity .
Molecular Structure Analysis

Structure: The molecular structure of SNIPER(ABL)-049 features a central ABL kinase inhibitor linked to an IAP ligand via a flexible linker. This design allows for effective binding to both the target protein and the E3 ligase, forming a ternary complex crucial for inducing degradation.

Data: Structural studies typically reveal binding affinities and interactions at both the allosteric site of BCR-ABL and the IAPs, which are essential for its mechanism of action. For instance, various SNIPERs have shown significant binding affinities in biochemical assays, indicating their potential effectiveness in clinical applications .

Chemical Reactions Analysis

Reactions: The primary chemical reaction involving SNIPER(ABL)-049 is its ability to induce ubiquitination of the BCR-ABL protein. This process occurs through:

  1. Formation of Ternary Complex: The compound binds simultaneously to BCR-ABL and IAPs, facilitating the recruitment of ubiquitin ligases.
  2. Ubiquitination and Degradation: Once ubiquitinated, BCR-ABL is targeted for proteasomal degradation, effectively reducing its levels within cancer cells .

Technical Details: The efficiency of this reaction can be influenced by factors such as linker length and chemical composition, which affect the spatial orientation necessary for optimal interaction between components .

Mechanism of Action

Process: The mechanism by which SNIPER(ABL)-049 operates involves several key steps:

  1. Binding: The compound binds to the allosteric site on BCR-ABL, altering its conformation.
  2. Recruitment of IAPs: It simultaneously recruits IAPs like cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP), which are crucial for mediating ubiquitination.
  3. Ubiquitination and Proteasomal Degradation: This leads to ubiquitination of BCR-ABL and subsequent degradation by the proteasome, effectively reducing oncogenic signaling in affected cells .

Data: Experimental results have shown that compounds like SNIPER(ABL)-39 exhibit significant growth inhibition in CML cell lines through this mechanism, highlighting their therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties:

  • Molecular Weight: Typically around 500–600 g/mol depending on specific structural modifications.
  • Solubility: Varies based on linker composition; generally designed for good solubility in biological media.

Chemical Properties:

  • Stability: Stability under physiological conditions is critical; modifications aim to enhance metabolic stability.
  • Reactivity: The presence of functional groups allows for specific interactions with target proteins while minimizing off-target effects.

Relevant data from studies indicate that modifications can significantly impact both solubility and stability profiles, which are essential for therapeutic efficacy .

Applications

SNIPER(ABL)-049 has promising applications primarily in oncology:

  1. Cancer Therapy: Targeting BCR-ABL fusion proteins offers a novel approach to treating CML, especially in cases where traditional therapies fail due to resistance mechanisms.
  2. Research Tool: As a PROTAC, it serves as a valuable tool in chemical biology for studying protein function through targeted degradation.
  3. Potential Drug Development: Continued research into SNIPER compounds could lead to new classes of therapeutics aimed at various oncogenic targets beyond BCR-ABL .

This comprehensive analysis underscores the significance of SNIPER(ABL)-049 in advancing targeted cancer therapies through innovative mechanisms that leverage protein degradation technology.

Properties

Product Name

Sniper(abl)-049

IUPAC Name

4-[[4-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

Molecular Formula

C52H66N10O8

Molecular Weight

959.1 g/mol

InChI

InChI=1S/C52H66N10O8/c1-36(2)30-46(58-51(67)48(64)43(53)31-38-8-5-4-6-9-38)50(66)55-20-25-68-26-27-69-28-29-70-35-47(63)62-23-21-61(22-24-62)34-39-12-14-40(15-13-39)49(65)57-42-16-11-37(3)45(32-42)60-52-56-19-17-44(59-52)41-10-7-18-54-33-41/h4-19,32-33,36,43,46,48,64H,20-31,34-35,53H2,1-3H3,(H,55,66)(H,57,65)(H,58,67)(H,56,59,60)/t43-,46+,48+/m1/s1

InChI Key

JBCHWUPJETZFEN-RGTBTGBSSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCNC(=O)C(CC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O)NC5=NC=CC(=N5)C6=CN=CC=C6

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC4=CC=CC=C4)N)O)NC5=NC=CC(=N5)C6=CN=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.